2-({5-[(1S)-1-amino-3-methylbutyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-({5-[(1S)-1-amino-3-methylbutyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of an oxadiazole ring, a sulfanyl group, and an acetamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(1S)-1-amino-3-methylbutyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of an acid hydrazide with carbon disulfide, followed by cyclization.
Introduction of the Sulfanyl Group: The oxadiazole derivative is then reacted with a suitable thiol to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the intermediate with 2,5-dimethylphenylamine and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(1S)-1-amino-3-methylbutyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
2-({5-[(1S)-1-amino-3-methylbutyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({5-[(1S)-1-amino-3-methylbutyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The oxadiazole ring and sulfanyl group are key functional groups that contribute to its binding affinity and specificity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(1S)-1-amino-3-methylbutyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide
- **2-({5-[(1S)-1-amino-3-methylbutyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide
Uniqueness
The uniqueness of 2-({5-[(1S)-1-amino-3-methylbutyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the 2,5-dimethylphenyl group, in particular, may influence its binding affinity and specificity compared to similar compounds with different substituents.
Properties
CAS No. |
959581-15-8 |
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Molecular Formula |
C17H24N4O2S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-[[5-[(1S)-1-amino-3-methylbutyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C17H24N4O2S/c1-10(2)7-13(18)16-20-21-17(23-16)24-9-15(22)19-14-8-11(3)5-6-12(14)4/h5-6,8,10,13H,7,9,18H2,1-4H3,(H,19,22)/t13-/m0/s1 |
InChI Key |
BYTHRNLAVVECMC-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(O2)[C@H](CC(C)C)N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(O2)C(CC(C)C)N |
Origin of Product |
United States |
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